molecular formula C10H9ClN4 B13296920 6-Chloro-N-(pyrimidin-5-ylmethyl)pyridin-3-amine

6-Chloro-N-(pyrimidin-5-ylmethyl)pyridin-3-amine

Cat. No.: B13296920
M. Wt: 220.66 g/mol
InChI Key: FEDCGLSBPLMGIZ-UHFFFAOYSA-N
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Description

6-Chloro-N-(pyrimidin-5-ylmethyl)pyridin-3-amine is a chemical compound with the molecular formula C10H9ClN4 It is a derivative of pyridine and pyrimidine, which are both aromatic heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-(pyrimidin-5-ylmethyl)pyridin-3-amine typically involves the reaction of 6-chloropyridin-3-amine with pyrimidine-5-carbaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and solvent. For instance, the reaction can be catalyzed by p-toluenesulfonic acid and carried out in toluene under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-(pyrimidin-5-ylmethyl)pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

6-Chloro-N-(pyrimidin-5-ylmethyl)pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-N-(pyrimidin-5-ylmethyl)pyridin-3-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-N-(pyrimidin-5-ylmethyl)pyridin-3-amine is unique due to its specific combination of pyridine and pyrimidine rings, along with the chlorine substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C10H9ClN4

Molecular Weight

220.66 g/mol

IUPAC Name

6-chloro-N-(pyrimidin-5-ylmethyl)pyridin-3-amine

InChI

InChI=1S/C10H9ClN4/c11-10-2-1-9(6-15-10)14-5-8-3-12-7-13-4-8/h1-4,6-7,14H,5H2

InChI Key

FEDCGLSBPLMGIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1NCC2=CN=CN=C2)Cl

Origin of Product

United States

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